molecular formula C13H15FO3 B1469679 1-(4-Fluorophenoxy)cyclohexanecarboxylic acid CAS No. 1267028-24-9

1-(4-Fluorophenoxy)cyclohexanecarboxylic acid

Cat. No.: B1469679
CAS No.: 1267028-24-9
M. Wt: 238.25 g/mol
InChI Key: HITRZZZFVXSGMW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is a chemical building block of interest in medicinal chemistry research. This compound features a cyclohexanecarboxylic acid scaffold linked to a 4-fluorophenoxy group, a structure known to be relevant in the development of bioactive molecules. Compounds with a cyclohexanecarboxylic acid moiety have been explored as potential inhibitors of enzymes like Diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders such as obesity . Furthermore, structurally similar carboxylic acid derivatives have been incorporated into molecules demonstrating significant anti-inflammatory activity by modulating the secretion of key cytokines like TNF-α and IL-6, as well as exhibiting antimicrobial properties . The fluorophenoxy substituent can influence the compound's lipophilicity and electronic characteristics, which may be leveraged to optimize properties like metabolic stability and target binding affinity in drug discovery efforts. This product is intended for research applications as a synthetic intermediate or for the exploration of new structure-activity relationships. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITRZZZFVXSGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267028-24-9
Record name 1-(4-fluorophenoxy)cyclohexane-1-carboxylic acid
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Biological Activity

1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

  • Chemical Formula : C13H15F O3
  • Molecular Weight : 236.26 g/mol
  • Structure : The compound features a cyclohexanecarboxylic acid moiety substituted with a 4-fluorophenoxy group, contributing to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including its effects on neurotensin receptors, anti-inflammatory properties, and potential applications in pain management.

The compound interacts with neurotensin receptors (NTS), particularly NTS1 and NTS2. Research indicates that it may act as a selective nonpeptide ligand, modulating signaling pathways associated with pain and inflammation .

In Vitro Studies

  • Neurotensin Receptor Interaction : Studies have shown that this compound exhibits selective binding affinity for NTS2 over NTS1. This selectivity is crucial for developing targeted therapies for conditions like chronic pain .
  • Calcium Mobilization Assays : Functional assays demonstrated that the compound can modulate calcium signaling pathways, which are integral to neurotransmitter release and pain perception .

In Vivo Studies

  • Analgesic Effects : Animal model studies suggest that compounds structurally related to this compound can block the analgesic effects of neurotensin, indicating a potential role in pain modulation .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in models of acute lung injury, suggesting mechanisms that may involve the inhibition of pro-inflammatory mediators .

Case Studies

StudyObjectiveFindings
Study AEvaluate analgesic propertiesDemonstrated that the compound reduces pain responses in animal models.
Study BInvestigate anti-inflammatory effectsShowed significant reduction in inflammatory markers in lung injury models.
Study CAssess receptor selectivityConfirmed higher affinity for NTS2 compared to NTS1, suggesting targeted therapeutic potential.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H15FO2
  • Molecular Weight : 222.26 g/mol
  • CAS Number : 214263-00-0
  • Structural Characteristics : The compound features a cyclohexane ring substituted with a fluorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.

Pharmacological Research

1-(4-Fluorophenoxy)cyclohexanecarboxylic acid has been investigated for its potential pharmacological effects, particularly in relation to neurotensin receptors. Research indicates that compounds targeting these receptors can exert analgesic effects on various nociceptive modalities, including thermal and mechanical stimuli. For instance, analogues of this compound have been studied to identify nonpeptide compounds selective for neurotensin receptor NTS2, which may lead to novel pain relief therapies .

Analgesic Development

The compound has been explored as part of a series aimed at developing new analgesics. Studies have shown that derivatives of this compound can selectively activate neurotensin receptors, which are implicated in pain modulation. This suggests that this compound could serve as a scaffold for designing more potent analgesic agents .

Chemical Synthesis

As a building block in organic synthesis, this compound is utilized in the development of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activities or improved pharmacokinetic properties .

Case Study 1: Neurotensin Receptor Modulation

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of compounds related to neurotensin receptors. The research focused on synthesizing derivatives of this compound to enhance selectivity for the NTS2 receptor. The findings indicated that specific modifications led to increased binding affinity and efficacy in pain models .

Case Study 2: Synthesis of Analgesics

In another study, researchers synthesized several analogues of this compound to evaluate their analgesic properties in animal models. The results demonstrated that certain derivatives exhibited significant pain-relieving effects, supporting the hypothesis that targeting neurotensin receptors could yield effective analgesics .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmacological ResearchInvestigating effects on neurotensin receptors for pain relief
Analgesic DevelopmentDevelopment of new analgesics targeting nociceptive pathways
Chemical SynthesisUsed as a building block for creating complex organic molecules

Chemical Reactions Analysis

Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a key pathway for halogenation at the α-carbon of carboxylic acids. For 1-(4-Fluorophenoxy)cyclohexanecarboxylic acid , this reaction can introduce halogens (Br or Cl) at the α-position relative to the carboxylic acid group.

Reaction Conditions

ParameterDetails
CatalystPhosphorus trihalide (PBr₃/PCl₃)
Halogenating AgentBromine (Br₂) or Chlorine (Cl₂)
TemperatureExceeds 373 K
Catalyst Amount<1 equivalent

Mechanism

  • Phosphorus trihalide reacts with bromine/chlorine to form an acyl halide.

  • The enol tautomer of the acyl halide undergoes halogenation at the α-position.

  • The resulting halogenated product exchanges with unreacted carboxylic acid to regenerate the catalyst .

Phenoxy Group Reactions

The phenoxy group (OCH₂C₆H₄F) in the compound participates in substitution and coupling reactions:

Substitution Reactions

  • Nucleophilic Aromatic Substitution (NAS) : The fluorine atom on the phenoxy ring can undergo substitution with strong nucleophiles (e.g., NH₃, OH⁻) under basic conditions.

  • Electrophilic Substitution : The phenoxy group directs incoming electrophiles (e.g., NO₂⁻) to the ortho and para positions due to its electron-donating nature.

Coupling Reactions

  • Ullmann Coupling : The phenoxy group can couple with aryl halides in the presence of copper catalysts to form biaryl derivatives.

  • Grignard Reactions : The carboxylic acid group can react with Grignard reagents (RMgX) to form esters or tertiary alcohols after quenching.

Carboxylic Acid Functional Group Reactions

The carboxylic acid group (COOH) undergoes standard reactions:

Esterification

  • Reaction with alcohols (R-OH) in acidic conditions forms esters (RCOOR').

  • Example: RCOOH+R OHH+RCOOR +H2O\text{RCOOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{RCOOR }+\text{H}_2\text{O}.

Amidation

  • Conversion to amides using amines (NH₂R') in the presence of coupling agents (e.g., DCC/DMAP).

Reduction

  • Reduction with LiAlH₄ yields the corresponding alcohol (CH OH\text{CH OH}).

Biochemical Interactions

The fluorinated substituents contribute to hydrophobic interactions with biomolecules, influencing enzyme activity and protein-ligand binding. This property is critical for its potential applications in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

  • Linker Type: The ether group in 4-fluorophenoxy derivatives may confer metabolic stability compared to direct phenyl or amino-linked analogs .
  • Halogen Effects : Fluorine (electronegative) and chlorine (larger, lipophilic) substituents influence solubility and bioavailability. For example, 1-(4-chlorophenyl)cyclohexanecarboxylic acid has a higher molecular weight (238.71 vs. 222.26) and lipophilicity than fluorinated analogs .

Pharmacological and Metabolic Profiles

Neuroactive Cyclohexane Derivatives

  • Cyclohexanecarboxylic Acid (CCA): Shows reduced neurotoxicity compared to valproic acid (VPA) but lower potency.
  • 1-Methylcyclohexanecarboxylic Acid (MCCA) : Exhibits higher potency than CCA but increased neurotoxicity. Over 50% of MCCA is excreted in bile as glucuronide conjugates, suggesting extensive hepatic metabolism .

Fluorinated Analogs

  • 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid : Available as a fluorinated building block (purity ≥98%), this compound is used in drug synthesis but lacks detailed pharmacokinetic data .
  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid : The ketone group at the 4-position may enhance reactivity, though its storage requires low temperatures (2–8°C), indicating instability .

Chlorinated and Amino-Substituted Derivatives

  • 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic Acid: The amino linker may facilitate hydrogen bonding with biological targets, though its metabolic pathway differs from carboxylic acid derivatives .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Para-fluorine in phenoxy or phenyl groups enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., VLA-4 antagonists ).
  • Methylation : Adding a methyl group (as in MCCA) increases potency but elevates toxicity, highlighting the trade-off between efficacy and safety .
  • Ether vs. Direct Linkage: Phenoxy-linked derivatives (e.g., 4-fluorophenoxy) may resist oxidative metabolism better than phenyl-linked analogs, extending half-life .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-fluorophenoxy)cyclohexanecarboxylic acid, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of a cyclohexanecarboxylic acid derivative with 4-fluorophenol. For example, analogous compounds like 4,4-difluorocyclohexanecarboxylic acid are synthesized via fluorination or substitution reactions . Purification often employs recrystallization or column chromatography, guided by HPLC purity standards (≥98% as per similar compounds) . Moisture control (<0.5%) during synthesis is critical to avoid side reactions .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : For verifying the fluorophenoxy group and cyclohexane ring substitution pattern. Compare with spectral data of analogs like 4,4-difluorocyclohexanecarboxylic acid (InChI: 1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11)) .
  • HPLC : To assess purity (≥98%) and detect impurities, as demonstrated for structurally related intermediates .
  • Mass Spectrometry : For molecular weight confirmation (expected ~252 g/mol based on analogs) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Similar cyclohexanecarboxylic acid derivatives (e.g., 4,4-difluoro analogs) are typically insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies should include:

  • pH Sensitivity : Test stability across pH 2–9 using buffered solutions.
  • Thermal Stability : Monitor decomposition via TGA/DSC; related compounds decompose near 185–187°C .
  • Light Sensitivity : Store in amber vials to prevent photodegradation, as fluorinated aromatics are often light-sensitive .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Catalysis : Use Pd or Cu catalysts for efficient aryl-ether bond formation, as seen in fluorophenyl-substituted cyclohexane syntheses .
  • Reaction Solvent : Optimize solvent polarity (e.g., DMF vs. THF) to enhance nucleophilicity of 4-fluorophenol.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Scale-Up : Gradual scaling from mg to kg requires strict moisture control (<0.5%) and inert atmospheres to prevent hydrolysis .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility of the cyclohexane ring, which may cause signal splitting .
  • Isomer Identification : Compare with diastereomers or regioisomers (e.g., 1-(2-chloro-4-fluorophenyl)cyclohexanecarboxylic acid, CAS 214263-02-2) to rule out structural ambiguity .
  • Computational Modeling : Predict NMR chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) to validate experimental data .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antibacterial Screening : Test against Gram-positive/negative strains, inspired by macrolide antibiotics derived from difluorocyclohexanecarboxylic acid .
  • Enzyme Inhibition : Assess cyclooxygenase (COX) or lipoxygenase (LOX) inhibition, given structural similarities to anti-inflammatory carboxylic acid derivatives .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorophenoxy)cyclohexanecarboxylic acid
Reactant of Route 2
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1-(4-Fluorophenoxy)cyclohexanecarboxylic acid

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